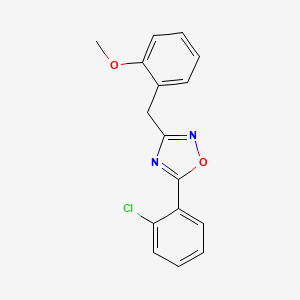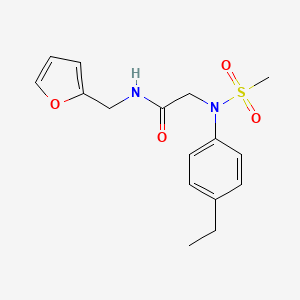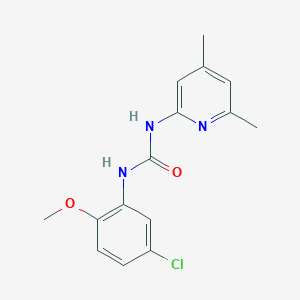![molecular formula C14H15NO4 B5883590 N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, commonly known as DMOAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOAA is a derivative of coumarin, a natural compound found in many plants, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of DMOAA is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to a range of cellular responses, including apoptosis (programmed cell death), DNA damage, and changes in gene expression. In addition, DMOAA has been shown to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which may contribute to its overall biological effects.
Biochemical and Physiological Effects:
DMOAA has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. In addition, DMOAA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. However, further research is needed to fully understand the mechanisms underlying these effects and to determine their potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMOAA in lab experiments is its versatility and ease of use. DMOAA is a stable and readily available compound that can be easily synthesized and modified for different applications. In addition, DMOAA is relatively non-toxic and has low potential for side effects, making it a safe and attractive candidate for further investigation. However, one of the main limitations of using DMOAA is its lack of specificity, as it can interact with a variety of cellular targets and pathways. This can make it difficult to determine the exact mechanisms underlying its biological effects and to design experiments that specifically target these pathways.
Orientations Futures
There are many potential future directions for research on DMOAA, including further investigation of its mechanisms of action, its potential therapeutic applications, and its interactions with other compounds and cellular targets. In addition, there is a need for more studies on the safety and toxicity of DMOAA, as well as its potential interactions with other drugs and chemicals. Finally, there is a need for more studies on the synthesis and modification of DMOAA, with the goal of developing more specific and effective derivatives for use in scientific research.
Méthodes De Synthèse
DMOAA can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 7-hydroxycoumarin with N,N-dimethylglycine methyl ester in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form DMOAA. This method has been shown to produce high yields of DMOAA with good purity and is relatively simple to perform.
Applications De Recherche Scientifique
DMOAA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, DMOAA has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(16)15(2)3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXEPZYCANYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)




![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)